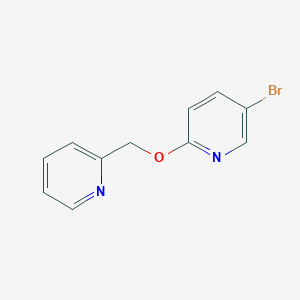

![molecular formula C10H19NO4 B2614704 tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1931934-93-8](/img/structure/B2614704.png)

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

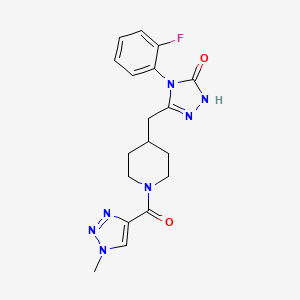

“tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is also known by other names such as “2-Methyl-2-propanyl [(3R,4R)-4-hydroxy-3-piperidinyl]carbamate” and "Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a hydroxypiperidinyl group . The molecule has two defined stereocenters .

Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is extensively used in the synthesis of various organic molecules and as an intermediate in several chemical reactions. For instance, it serves as a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure which confirms the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine (Ober et al., 2004). Further, the compound has been utilized in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Molecular Interactions and Crystallography

Research has shed light on the molecular interactions and crystallographic characteristics of derivatives of this compound. Studies on isomorphous crystal structures of derivatives have unveiled simultaneous hydrogen and halogen bonds involving the carbonyl group, emphasizing the compound’s structural diversity and potential for forming multifaceted molecular assemblies (Baillargeon et al., 2017). Additionally, the characterization of carbamate derivatives has highlighted the interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures, thus presenting insights into molecular environments and interactions within asymmetric units (Das et al., 2016).

Organic Synthesis and Photocatalysis

This compound and its derivatives are instrumental in organic synthesis and photocatalysis. They serve as versatile amidyl-radical precursors in photoredox-catalyzed reactions, establishing new pathways for assembling a range of organic compounds under mild conditions (Wang et al., 2022). Moreover, these compounds are used as building blocks in various chemical transformations, highlighting their versatility in organic synthesis (Guinchard et al., 2005).

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVNKDJIRDXRH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)

![2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2614629.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide](/img/structure/B2614631.png)

![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)

![2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614639.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)